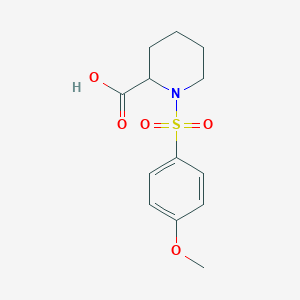

1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid

CAS No.: 253195-12-9

Cat. No.: VC6226006

Molecular Formula: C13H17NO5S

Molecular Weight: 299.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 253195-12-9 |

|---|---|

| Molecular Formula | C13H17NO5S |

| Molecular Weight | 299.34 |

| IUPAC Name | 1-(4-methoxyphenyl)sulfonylpiperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H17NO5S/c1-19-10-5-7-11(8-6-10)20(17,18)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16) |

| Standard InChI Key | LLIAUQYRUNDBGT-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-(4-methoxyphenyl)sulfonylpiperidine-2-carboxylic acid, reflects its structural features: a piperidine ring substituted at position 1 with a 4-methoxybenzenesulfonyl group and at position 2 with a carboxylic acid moiety . The methoxy group (-OCH) on the benzene ring enhances electron-donating effects, influencing reactivity and solubility. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS No. | 253195-12-9 |

| Molecular Formula | |

| Molecular Weight | 299.34 g/mol |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O |

| InChIKey | LLIAUQYRUNDBGT-UHFFFAOYSA-N |

Applications in Pharmaceutical Research

Sulfonamide derivatives are historically significant for their antimicrobial properties, and this compound’s structural motifs suggest analogous bioactivity. The sulfonamide group is known to inhibit carbonic anhydrases and other enzymes, while the carboxylic acid moiety can enhance solubility and pharmacokinetics .

Recent Research and Developments

Recent studies on spiropiperidines highlight innovative strategies for functionalizing piperidine rings. For instance, TiCl4-mediated cyclizations have enabled the synthesis of 2-spiropiperidines with complex substitution patterns, which could inspire analogous modifications to enhance the bioactivity of 1-(4-methoxybenzenesulfonyl)-piperidine-2-carboxylic acid . Additionally, advances in in silico screening tools may accelerate the identification of biological targets for this compound, reducing reliance on empirical testing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume